molecular formula C21H34N4O4S B1677318 Unii-9tdn93L9FN CAS No. 868273-90-9

Unii-9tdn93L9FN

Cat. No. B1677318
CAS RN: 868273-90-9
M. Wt: 438.6 g/mol
InChI Key: BTZCSXIUAFVRTE-CHGLIHOBSA-N
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Description

ONO 5334 is a synthetic inhibitor of cathepsin K, an enzyme involved in bone resorption. This compound has been studied extensively for its potential in treating osteoporosis, a condition characterized by weakened bones and increased fracture risk. ONO 5334 has shown promise in increasing bone mineral density and improving bone strength in various preclinical and clinical studies .

Preparation Methods

The synthesis of ONO 5334 involves several steps, starting with the preparation of key intermediatesReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial production methods for ONO 5334 are designed to scale up the synthesis process while maintaining the compound’s efficacy and safety. These methods may include continuous flow reactions, advanced purification techniques, and stringent quality control measures to produce large quantities of the compound for clinical use .

Chemical Reactions Analysis

ONO 5334 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various derivatives of ONO 5334 with modified functional groups .

Scientific Research Applications

ONO 5334 has several scientific research applications, including:

Mechanism of Action

ONO 5334 exerts its effects by inhibiting cathepsin K, an enzyme that plays a crucial role in bone resorption. Cathepsin K is secreted by osteoclasts, cells responsible for breaking down bone tissue. By inhibiting this enzyme, ONO 5334 reduces the degradation of bone matrix proteins, leading to increased bone mineral density and improved bone strength .

The molecular targets of ONO 5334 include the active site of cathepsin K, where it binds and prevents the enzyme from interacting with its substrates. This inhibition disrupts the normal bone resorption process, promoting bone formation and reducing the risk of fractures .

Comparison with Similar Compounds

ONO 5334 is unique among cathepsin K inhibitors due to its potent and selective inhibition of the enzyme. Similar compounds include:

    Alendronate: A bisphosphonate that inhibits bone resorption by binding to bone mineral and inhibiting osteoclast activity.

    Odanacatib: Another cathepsin K inhibitor that has shown efficacy in increasing bone mineral density.

ONO 5334’s ability to selectively inhibit cathepsin K while preserving bone formation makes it a promising candidate for treating osteoporosis and other bone-related disorders .

properties

IUPAC Name

N-[(1S)-3-[(2Z)-2-[(4R)-3,4-dimethyl-1,3-thiazolidin-2-ylidene]hydrazinyl]-1-(oxan-4-yl)-2,3-dioxopropyl]cycloheptanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N4O4S/c1-14-13-30-21(25(14)2)24-23-20(28)18(26)17(15-9-11-29-12-10-15)22-19(27)16-7-5-3-4-6-8-16/h14-17H,3-13H2,1-2H3,(H,22,27)(H,23,28)/b24-21-/t14-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZCSXIUAFVRTE-CHGLIHOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSC(=NNC(=O)C(=O)C(C2CCOCC2)NC(=O)C3CCCCCC3)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CS/C(=N\NC(=O)C(=O)[C@H](C2CCOCC2)NC(=O)C3CCCCCC3)/N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

868273-90-9, 620614-15-5
Record name ONO-5334
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868273909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ONO-5334
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0620614155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ONO-5334
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TDN93L9FN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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